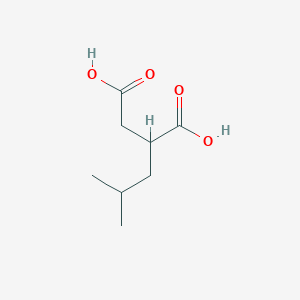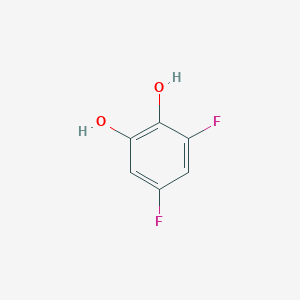
3,5-Difluorobenzene-1,2-diol
説明
3,5-Difluorobenzene-1,2-diol is a chemical compound that is part of the difluorobenzene family, which includes various derivatives with different substituents and functional groups. The presence of fluorine atoms in the compound is known to influence its physical and chemical properties, as well as its reactivity. The compound's structure includes a benzene ring with two fluorine atoms and two hydroxyl groups, which can potentially participate in various chemical reactions and interactions.
Synthesis Analysis
The synthesis of difluorobenzene derivatives can involve multiple steps, including nucleophilic aromatic substitution and Diels-Alder reactions. For instance, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods highlight the versatility of difluorobenzene derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of difluorobenzene derivatives can be complex due to the presence of various substituents. X-ray crystallography has been used to investigate the structures of such compounds, revealing large bond angles around certain atoms, such as phosphorus, in the case of phosphine-substituted difluorobenzenes . The influence of fluorine substituents on the composition of the frontier orbitals has also been examined using computational methods, which can provide insights into the electronic properties of these molecules .
Chemical Reactions Analysis
Difluorobenzene derivatives can participate in a range of chemical reactions. For example, the reaction of 1,4-difluoro-2,5-dimethoxybenzene with LDA followed by quenching with chlorophosphines produced bis(phosphino)hydroquinones, which upon treatment with hydrogen peroxide yielded bis(phosphinyl)hydroquinones . These reactions demonstrate the reactivity of the hydroxyl and methoxy groups in the presence of fluorine substituents and the potential for creating complex molecules with diverse functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorobenzene derivatives are influenced by the presence of fluorine atoms. Fluorine is known to participate in short C–H⋯F interactions, which can affect the aggregation and complexation behavior of these compounds . Additionally, the electronic properties, such as electrochemical activity, can be studied using techniques like cyclic voltammetry, providing insights into the redox behavior of these molecules . The conformational behavior of difluorobenzene derivatives has also been studied using computational methods, revealing how the fluorine atoms affect the torsion angles and spin-spin coupling constants in the molecule .
科学的研究の応用
Advanced Materials and Chemical Synthesis
Compounds like 3,5-Difluorobenzene-1,2-diol could find applications in the synthesis of advanced materials. For example, the use of diols in polymer science is well-documented, where they serve as monomers or crosslinkers to produce polymers with desirable mechanical and thermal properties. The review by Fenouillot et al. (2010) discusses the use of 1,4:3,6-dianhydrohexitols in polymers, emphasizing the importance of diols derived from renewable resources for synthesizing polycondensates with high glass transition temperatures and good thermomechanical resistance (Fenouillot et al., 2010).
Environmental Applications
In environmental science, the study of microbial degradation of polyfluoroalkyl chemicals by Liu and Mejia Avendaño (2013) highlights the importance of understanding how complex organic compounds break down in the environment. This research is crucial for assessing the environmental impact of synthetic compounds, including potentially 3,5-Difluorobenzene-1,2-diol, and for developing bioremediation strategies for persistent organic pollutants (Liu & Mejia Avendaño, 2013).
Sensing and Detection Technologies
The development of nanostructured luminescent micelles for sensing applications, as reviewed by Paria et al. (2022), showcases the potential for using complex organic molecules, possibly including 3,5-Difluorobenzene-1,2-diol derivatives, in the creation of sensors for detecting hazardous materials. These materials utilize the unique optical properties of organic compounds for the detection of nitroaromatic and nitramine explosives, highlighting the broad utility of fluorinated compounds in sensor technologies (Paria et al., 2022).
Photophysical Properties and Optical Materials
The study of transition-metal phosphors with cyclometalating ligands by Chi and Chou (2010) provides insights into how fluorinated compounds, through their incorporation into complex molecules, can influence the photophysical properties of materials. These materials find applications in organic light-emitting diodes (OLEDs) and other photonic devices, indicating potential areas of research for compounds like 3,5-Difluorobenzene-1,2-diol (Chi & Chou, 2010).
Safety And Hazards
特性
IUPAC Name |
3,5-difluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVOYCNUIEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309408 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzene-1,2-diol | |
CAS RN |
147300-09-2 | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147300-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


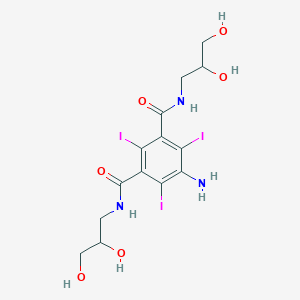
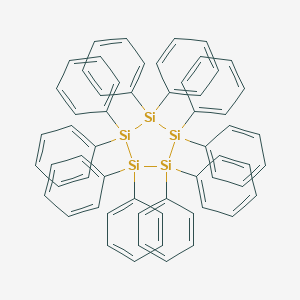
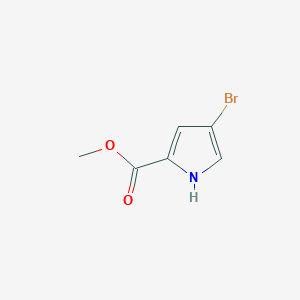
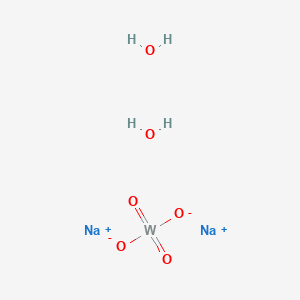
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
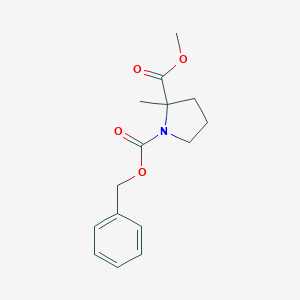
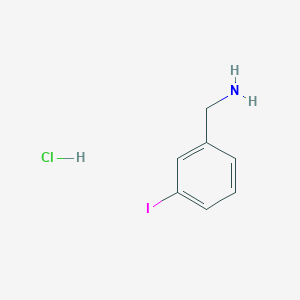
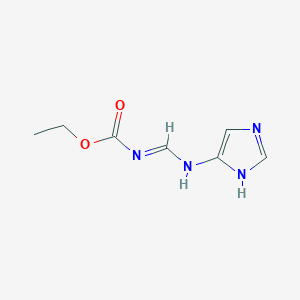
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
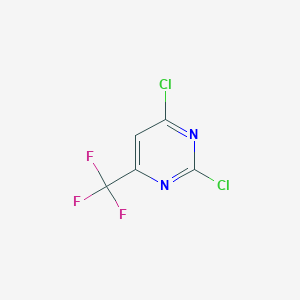
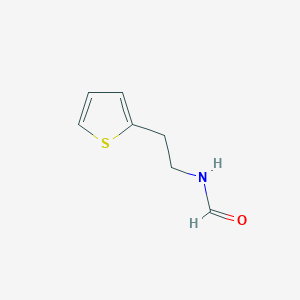
![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)
